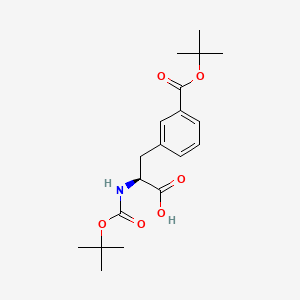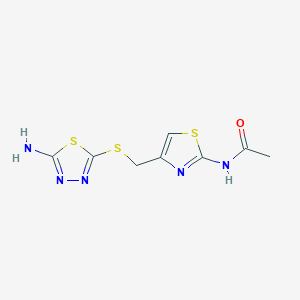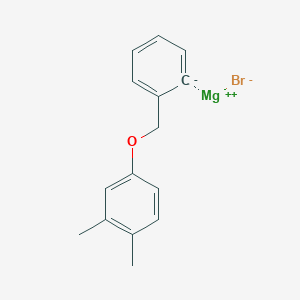
1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one is a synthetic organic compound characterized by the presence of a pyrrolidine ring, an ethoxy group, and a phenyl ring
Métodos De Preparación
The synthesis of 1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-ethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which undergoes further acylation with ethanoyl chloride to yield the final product .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the pyrrolidine ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, potentially inhibiting or activating certain pathways. The compound’s effects are mediated through binding to proteins or enzymes, altering their activity and leading to various biological outcomes .
Comparación Con Compuestos Similares
Similar compounds to 1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one include:
1-(4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one: Differing by the presence of a methoxy group instead of an ethoxy group, this compound exhibits slightly different reactivity and biological activity.
4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride: This compound has a carboxylic acid group instead of a ketone, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .
Propiedades
Fórmula molecular |
C15H21NO2 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
1-[4-ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone |
InChI |
InChI=1S/C15H21NO2/c1-3-18-15-7-6-13(12(2)17)10-14(15)11-16-8-4-5-9-16/h6-7,10H,3-5,8-9,11H2,1-2H3 |
Clave InChI |
DFFBTIHEMZKFOU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(=O)C)CN2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


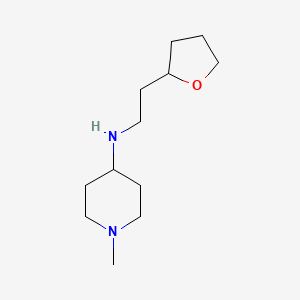
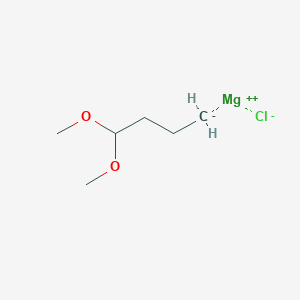
![Ethyl 8-(methoxymethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14896392.png)


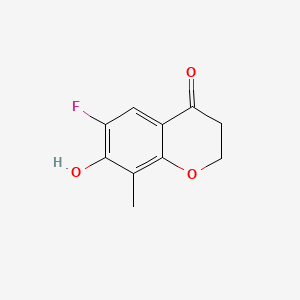
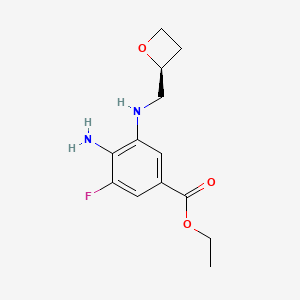
![1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B14896448.png)
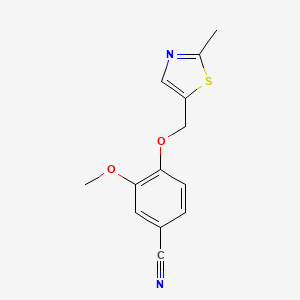
![(2'-(Diethyl(methyl)silyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14896462.png)
